ZLc002 -

ZLc002

Catalog Number: EVT-1437963
CAS Number:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZLc002 is a novel putative small molecule nNOS-NOS1AP inhibitor, suppressing inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability.
Source

ZLc002 was synthesized by RTI International for Anagin Inc. It is typically delivered in a solution composed of dimethyl sulfoxide and other components for various experimental applications, including in vivo studies on mice and rats .

Classification

ZLc002 is classified as a small-molecule inhibitor targeting protein-protein interactions within the central nervous system. It specifically inhibits the nNOS/NOS1AP complex, which is implicated in pain signaling pathways and neuroinflammatory responses .

Synthesis Analysis

Methods

The synthesis of ZLc002 involves several key steps, primarily focusing on achieving high purity and stability of the compound. The compound is prepared in a controlled laboratory environment, ensuring that all reagents meet stringent quality standards.

Technical Details

  • Solubility: ZLc002 is soluble in dimethyl sulfoxide, which is used to prepare stock solutions for various assays.
  • Concentration: For biochemical assays, concentrations of ZLc002 are typically prepared at 20 mM and diluted as needed for experimental use.

The synthesis process emphasizes maintaining structural integrity to ensure effective binding to target proteins during assays .

Molecular Structure Analysis

Structure

Data

While specific structural data such as molecular formula or 3D conformation are not available from the sources reviewed, studies indicate that ZLc002's mechanism involves disrupting the nNOS/NOS1AP interaction, which is crucial for its pharmacological effects .

Chemical Reactions Analysis

Reactions

ZLc002 primarily functions through competitive inhibition of the nNOS/NOS1AP complex. This inhibition alters downstream signaling pathways associated with nitric oxide production.

Technical Details

In vitro studies have demonstrated that ZLc002 can effectively reduce nitric oxide synthesis by interfering with the binding affinity between nNOS and NOS1AP. The compound's effectiveness is quantified using IC50 values derived from binding assays .

Mechanism of Action

Process

ZLc002 acts by disrupting the interaction between nNOS and NOS1AP, which prevents the formation of a functional signaling complex necessary for nitric oxide production. This disruption leads to reduced neuronal excitability and pain perception.

Data

Research findings indicate that ZLc002 not only alleviates pain behaviors in animal models but also enhances the cytotoxic effects of paclitaxel on cancer cells, suggesting a dual mechanism involving both pain relief and potential anti-cancer activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: As a synthesized compound, ZLc002 is typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions.
  • Reactivity: Reactivity profiles indicate that ZLc002 selectively targets specific protein interactions rather than exhibiting broad-spectrum reactivity with other cellular components.

Relevant analyses confirm that ZLc002 maintains its efficacy across various experimental conditions, highlighting its potential as a therapeutic agent .

Applications

ZLc002 has several promising applications in scientific research:

  • Pain Management: Demonstrated effectiveness in reducing neuropathic pain behaviors in preclinical models.
  • Cancer Therapy: Enhances the efficacy of chemotherapeutic agents like paclitaxel by increasing tumor cell cytotoxicity.
  • Neuroscience Research: Utilized as a tool to study nitric oxide signaling pathways and their implications in various neurological disorders.
Introduction to ZLc002 as a Pharmacological Agent

Overview of ZLc002 as a Small-Molecule Inhibitor of Protein-Protein Interactions

ZLc002 (methyl (3-methoxy-3-oxopropanoyl)-L-valinate) is a structurally characterized small molecule (C₁₀H₁₇NO₅, MW 231.25 g/mol) designed to selectively disrupt the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand (CAPON), also termed nitric oxide synthase 1 adaptor protein (NOS1AP) [1] [5] [7]. This compound represents a pioneering class of PPI inhibitors targeting the nNOS-NOS1AP interface—a high-affinity binding site critical for glutamate-dependent nitric oxide (NO) signaling cascades. Unlike conventional enzyme inhibitors, ZLc002 acts as a molecular wedge, preventing the docking of NOS1AP's C-terminal domain (residues 400–506) to the PDZ domain of nNOS without directly inhibiting nNOS catalytic activity [2] [5]. Its physicochemical properties, including solubility in DMSO (46 mg/mL) and water, facilitate in vitro and in vivo applications [1] [7]. The specificity profile distinguishes ZLc002 from non-selective NOS inhibitors, as it avoids off-target effects on endothelial or inducible NOS isoforms [4].

Table 1: Key Physicochemical and Biological Properties of ZLc002

PropertyValue/DescriptionSource
Chemical FormulaC₁₀H₁₇NO₅ [1] [7]
Molecular Weight231.25 g/mol [1] [7]
CAS Number308277-46-5 [1] [7]
SolubilityDMSO (46 mg/mL), Water (46 mg/mL), Ethanol (46 mg/mL) [1]
Primary TargetnNOS-NOS1AP/PDZ domain interaction [2] [5]
MechanismDisruption of nNOS-CAPON complex formation [2] [4]
Purity>98% (HPLC) [7] [10]

Rationale for Targeting nNOS-CAPON/NOS1AP Interaction in Neurological and Neuropsychiatric Disorders

The nNOS-NOS1AP complex serves as a critical signaling hub within glutamatergic synapses, physically linking N-methyl-D-aspartate receptor (NMDAR) activation to NO production and downstream effectors like Dexras1 and p38 MAPK [2] [9]. Pathologically, hyperactivity of this complex drives:

  • Central sensitization: Excessive NO amplifies pain signaling via spinal cord dorsal horn neurons, contributing to chronic inflammatory and neuropathic pain [2] [4].
  • Synaptic destabilization: Hippocampal NOS1AP overexpression reduces dendritic spine density and impairs working memory—hallmarks of schizophrenia and depression [3] [9].
  • Excitotoxicity: Ischemia-induced NOS1AP overexpression exacerbates neuronal death via NO-mediated oxidative stress [6] [9].

Genetic evidence underscores the therapeutic relevance: NOS1AP polymorphisms associate with schizophrenia endophenotypes, post-traumatic stress disorder severity, and major depressive disorder [3] [8] [9]. Targeting this PPI offers precision advantages over broad NMDAR antagonists (e.g., ketamine), which disrupt basal neurotransmission and cause psychomimetic side effects [2] [4]. By selectively uncoupling pathological nNOS signaling without blocking NMDARs, ZLc002 aims to normalize aberrant NO pathways while preserving physiological glutamate function [4] [8].

Figure: Schematic of nNOS-NOS1AP Complex in Synaptic Signaling

NMDAR  │  ▼  PSD-95 ─── nNOS (PDZ domain)  │  ▼  NOS1AP (C-terminal) ──► Dexras1/p38 MAPK  │  ▼  Pathological Outcomes:  - Pain sensitization  - Dendritic spine loss  - Neuroinflammation  

Historical Development and Preclinical Validation of ZLc002

ZLc002 emerged from systematic screening of small molecules capable of disrupting nNOS-NOS1AP binding, first reported in peer-reviewed literature circa 2014 [5] [7]. Key milestones in its preclinical validation include:

  • Cellular Efficacy: At 10 µM, ZLc002 reduced co-immunoprecipitation of full-length nNOS and NOS1AP by >60% in cortical neurons and HEK293T cells, confirming target engagement in intact cells [2] [5]. Notably, it failed to disrupt purified His-nNOS₁₋₂₉₉/GST-NOS1AP₄₀₀₋₅₀₆ binding in cell-free assays, suggesting an indirect or allosteric mechanism requiring cellular components [2] [4].
  • In Vivo Analgesia: Systemic administration (4–10 mg/kg, i.p.) suppressed formalin-induced inflammatory pain in rats and reversed mechanical/cold allodynia in paclitaxel-treated mice for ≥4 days with repeated dosing [2] [4] [5]. Correlated reductions in spinal Fos protein immunoreactivity indicated attenuated neuronal activation [4] [7].
  • Neuropsychiatric Effects: Daily ZLc002 (40 mg/kg, i.v., 7 days) reversed anxiety-like behaviors in chronic mild stress (CMS) mouse models via hippocampal nNOS-NOS1AP dissociation [8] [10]. This aligned with reduced nitrosylated Dexras1—a biomarker of nNOS pathway activity [8].
  • Oncology Synergy: Combined with paclitaxel, ZLc002 (10–50 µM) synergistically reduced viability of 4T1 breast and HeyA8 ovarian cancer cells, hinting at chemosensitization potential [1] [5].

Table 2: Summary of Key Preclinical Findings for ZLc002

Model SystemDose/ConcentrationKey OutcomeReference
HEK293T cells10 µMDisrupted nNOS-NOS1AP co-immunoprecipitation [2] [5]
Paclitaxel neuropathy (mice)10 mg/kg i.p. dailyReversed mechanical/cold allodynia for 8 days [4] [5]
Formalin pain (rats)4–10 mg/kg i.p. single doseReduced nociceptive behavior & spinal Fos expression [4] [7]
Chronic mild stress (mice)40 mg/kg i.v. 7 daysNormalized anxiety in elevated plus maze [8]
4T1 breast cancer cells10–50 µM + paclitaxelSynergistic reduction in cell viability [1] [5]

The enantiomerically pure (S)-ZLc002 demonstrates equivalent activity to the racemic mixture, confirming stereochemistry does not impede target engagement [10]. Despite promising efficacy, the precise structural binding site remains uncharacterized—a limitation acknowledged in current literature [2] [5].

Properties

Product Name

ZLc002

IUPAC Name

methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1

InChI Key

BWPKYDAJBOUZDX-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Solubility

Soluble in DMSO

Synonyms

ZLc002; ZLc-002; ZLc 002

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.